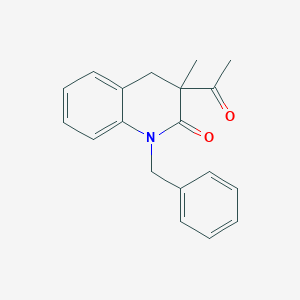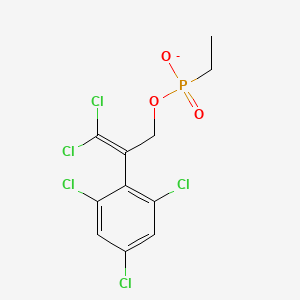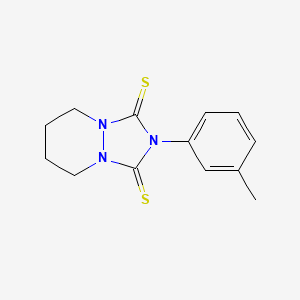![molecular formula C7H8N4S B14621817 1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)- CAS No. 60282-64-6](/img/structure/B14621817.png)
1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)- is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a methylthio substituent at the 7-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)- typically involves the cyclization of appropriate precursors. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a methyl group.
Scientific Research Applications
1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)- has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its structural similarity to purines and its ability to interact with biological targets.
Biological Studies: The compound is used in studies related to its antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in chemical biology research.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)- involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular pathways and biological responses. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)- can be compared with other imidazopyridine derivatives such as:
1H-Imidazo[4,5-b]pyridine: Lacks the methylthio substituent, which may affect its biological activity and chemical reactivity.
1H-Imidazo[4,5-c]pyridine: A different isomer with distinct biological properties.
Imidazoquinolines: Known for their immunomodulatory activities, these compounds share some structural similarities but differ in their specific biological effects. The uniqueness of 1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)- lies in its specific substitution pattern, which can confer unique biological activities and chemical properties.
Properties
CAS No. |
60282-64-6 |
|---|---|
Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
7-methylsulfanyl-1H-imidazo[4,5-b]pyridin-5-amine |
InChI |
InChI=1S/C7H8N4S/c1-12-4-2-5(8)11-7-6(4)9-3-10-7/h2-3H,1H3,(H3,8,9,10,11) |
InChI Key |
DJNRBOQGJUQLBP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NC2=C1NC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
![5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14621750.png)

![1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole](/img/structure/B14621761.png)


![1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea](/img/structure/B14621774.png)




![1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14621829.png)

![1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14621835.png)
